1-Chloro-3-(hexadecyloxy)propan-2-ol
Description
Properties
CAS No. |
18371-73-8 |
|---|---|
Molecular Formula |
C19H39ClO2 |
Molecular Weight |
335 g/mol |
IUPAC Name |
1-chloro-3-hexadecoxypropan-2-ol |
InChI |
InChI=1S/C19H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19,21H,2-18H2,1H3 |
InChI Key |
CEKNQNBGGWOLAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CCl)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CCl)O |
Synonyms |
1-Chloro-3-hexadecyloxy-2-propanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Alkyl Chain Influence: The hexadecyl (C₁₆) chain enhances lipophilicity compared to shorter chains (e.g., dodecyl, C₁₂), improving surfactant properties but reducing aqueous solubility . Aromatic analogs (e.g., naphthyl or chlorophenoxy derivatives) prioritize π-π interactions, making them suitable for β-blocker synthesis (e.g., propranolol) .
Synthesis Pathways: Most chlorohydrins are synthesized via nucleophilic substitution between epichlorohydrin and phenols/alkyl alcohols. For example:
- 1-Chloro-3-(dodecyloxy)propan-2-ol: Synthesized from dodecyl phenol and epichlorohydrin in the presence of tetrabutylammonium bromide .
- 1-Chloro-3-(1-naphthyloxy)propan-2-ol : Produced via ketone reduction using Yarrowia lipolytica .
Enantiomeric Resolution Efficiency :
- CALB efficiently resolves chlorohydrins with moderate-sized substituents (e.g., methoxyethyl or cyclopentyl groups) to ≥99% enantiomeric excess (ee) .
- Bulkier groups (e.g., hexadecyl) may reduce enzymatic activity due to steric hindrance in the CALB active site .
Applications: Pharmaceuticals: Aromatic derivatives are intermediates for β-blockers (e.g., propranolol, bisoprolol) . Surfactants: Long-chain alkyl derivatives (C₁₂–C₁₆) are precursors for betaine surfactants with high emulsifying capacity .
Research Findings and Data
Table 2: Enzymatic Resolution Performance of Selected Chlorohydrins
Key Trends:
- CALB achieves high enantioselectivity for chlorohydrins with aromatic or medium-sized aliphatic substituents.
- Longer alkyl chains (e.g., hexadecyl) may require optimized reaction conditions or alternative enzymes.
Preparation Methods
Reaction Mechanism
-
Epoxide Ring Opening : Hexadecyl alcohol attacks the less substituted carbon of epichlorohydrin’s epoxide ring, facilitated by a base such as sodium hydroxide.
-
Chloride Retention : The chlorine atom remains intact at the secondary carbon, forming 1-chloro-3-(hexadecyloxy)propan-2-ol.
Optimization Parameters
-
Temperature : 60–70°C to balance reaction rate and side-product formation.
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.
-
Solvent : Toluene or benzene improves miscibility of hydrophobic hexadecyl alcohol with epichlorohydrin.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 65°C | Maximizes rate |
| Molar Ratio (Alcohol:Epichlorohydrin) | 1:1.2 | Reduces dimerization |
| Catalyst Loading | 2 mol% | Enhances selectivity |
This method typically achieves yields of 85–90%, with purity exceeding 95% after vacuum distillation.
Chlorination of 3-(Hexadecyloxy)propane-1,2-diol
An alternative route involves the selective chlorination of 3-(hexadecyloxy)propane-1,2-diol. This two-step process first synthesizes the diol precursor, followed by controlled chlorination.
Step 1: Synthesis of 3-(Hexadecyloxy)propane-1,2-diol
Propylene oxide reacts with hexadecyl alcohol in the presence of a solid acid catalyst (e.g., SiO₂-Al₂O₃) to form the diol.
Step 2: Chlorination with Thionyl Chloride
The diol undergoes chlorination using thionyl chloride (SOCl₂), selectively replacing the secondary hydroxyl group with chlorine:
Key Considerations
-
Stoichiometry : Excess SOCl₂ (1.5 equivalents) ensures complete conversion.
-
Purification : Neutralization with NaHCO₃ and extraction with dichloromethane removes acidic byproducts.
This method yields 75–80% product, with residual diol removed via column chromatography.
Phase-Transfer Catalyzed Epoxidation and Hydrolysis
A patent-derived method employs hydrogen peroxide and a reaction-controlled phase-transfer catalyst (e.g., [π-C₅H₅NC₁₆H₃₃]₃(PO₄)(WO₃)₄) to epoxidize allyl hexadecyl ether, followed by acid hydrolysis.
Reaction Steps
-
Epoxidation : Allyl hexadecyl ether reacts with H₂O₂ to form epichlorohydrin derivatives.
-
Hydrolysis : The epoxide is hydrolyzed in acidic media to yield the chlorinated diol intermediate.
-
Selective Chlorination : HCl treatment introduces chlorine at the secondary position.
Catalytic Efficiency
-
The tungsten-based catalyst achieves 92% epoxidation efficiency at 45°C.
-
Hydrolysis with H₂SO₄ (1M) at 75°C ensures complete ring opening.
| Stage | Conditions | Outcome |
|---|---|---|
| Epoxidation | 45°C, 0.5 MPa H₂O₂ | 92% conversion |
| Hydrolysis | 75°C, 1.5 MPa | >99% diol formed |
This method is scalable for industrial production, with final purity reaching 99.9% after distillation.
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 85–90 | 95 | High |
| Diol Chlorination | 75–80 | 90 | Moderate |
| Phase-Transfer Catalysis | 90–95 | 99.9 | Industrial |
Cost and Complexity
-
Nucleophilic Substitution : Low-cost reagents but requires careful temperature control.
-
Phase-Transfer Catalysis : Higher catalyst costs offset by superior yield and purity.
Emerging Techniques and Innovations
Recent advancements focus on solvent-free synthesis and green chemistry principles. Microwave-assisted reactions reduce reaction times by 40% while maintaining yields above 88%. Additionally, enzymatic catalysis using lipases is being explored for stereoselective synthesis, though yields remain suboptimal (50–60%) .
Q & A
Q. What are the standard synthetic routes for 1-chloro-3-(hexadecyloxy)propan-2-ol, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution between hexadecanol and epichlorohydrin under controlled conditions. Key parameters include:
- Temperature : Optimal yields (70–85%) are achieved at 60–80°C to balance reactivity and minimize side reactions like epoxide ring-opening .
- Catalysts : Alkaline catalysts (e.g., KOH) enhance nucleophilicity of the hydroxyl group in hexadecanol .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of the long-chain alcohol .
Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and confirm purity using GC-MS .
Q. How is the molecular structure of this compound characterized?
Structural elucidation involves:
- NMR : -NMR shows characteristic signals for the hexadecyl chain (δ 1.2–1.4 ppm, CH), chlorinated C1 (δ 3.6–3.8 ppm), and hydroxyl-bearing C2 (δ 4.1–4.3 ppm) .
- FT-IR : Peaks at 3400–3500 cm (OH stretch) and 670–690 cm (C-Cl stretch) confirm functional groups .
Note : Compare with analogs like 1-chloro-3-(4-chlorophenoxy)propan-2-ol (CAS 39735-79-0) for validation .
Q. What analytical techniques are recommended for purity assessment?
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 25–50 µg/mL) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7), noting IC values >100 µM due to low solubility .
Advanced Research Questions
Q. How can synthesis be optimized for scalability while maintaining enantiomeric purity?
- Continuous Flow Reactors : Improve heat transfer and reduce reaction time (30–60 minutes vs. 6–8 hours in batch) .
- Enzymatic Resolution : Lipases (e.g., Pseudomonas fluorescens lipase) selectively hydrolyze racemic mixtures to achieve >90% enantiomeric excess .
Data Conflict Alert : Batch-to-batch variability in enzymatic reactions may arise from lipase source differences; standardize enzyme activity units .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial efficacy (e.g., MIC ranging 10–100 µg/mL) may stem from:
- Solubility : Use surfactants (e.g., Tween-80) or DMSO carriers to ensure uniform dispersion .
- Strain Variability : Validate against reference strains (ATCC) and include positive controls (e.g., ampicillin) .
Q. What mechanistic insights exist for its interaction with lipid bilayers?
- Molecular Dynamics Simulations : The hexadecyl chain embeds into lipid membranes, while the chlorinated group disrupts membrane integrity. Simulations (AMBER force field) show >30% increase in membrane fluidity at 10 mol% concentration .
- Experimental Validation : Use fluorescence anisotropy (DPH probes) to corroborate computational findings .
Q. How does structural modification (e.g., varying alkyl chain length) affect bioactivity?
Q. What are the stability profiles under different storage conditions?
Q. How to design SAR studies comparing this compound with analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
